molecular formula C17H17NO3 B4011076 4-(2-methoxyphenyl)-2-methyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

4-(2-methoxyphenyl)-2-methyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

Cat. No. B4011076
M. Wt: 283.32 g/mol
InChI Key: WWVJXVPBFSAHRR-UHFFFAOYSA-N
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Description

The compound is part of a broader class of chemicals known for their complex molecular structures and potential in various applications, including medicinal chemistry and materials science. These compounds are characterized by their tricyclic dione structure, with various substitutions providing a wide range of chemical behaviors and properties.

Synthesis Analysis

The synthesis of similar tricyclic dione compounds often involves multi-step chemical processes, including cyclization reactions and functional group transformations. For example, compounds with related structures have been synthesized from commercially available starting materials through reactions like Beckmann rearrangement followed by ring contraction or cyclization of specific dienoic acids (Hatanaka et al., 1971).

Molecular Structure Analysis

Spectroscopic methods, including FT-IR and FT-Raman, along with quantum chemical calculations, have been employed to investigate the molecular structures of analogous compounds. These studies reveal the optimized molecular structure, vibrational frequencies, and vibrational assignments, offering insights into the stability of the molecule arising from hyper-conjugative interactions and charge delocalization (Renjith et al., 2014).

Chemical Reactions and Properties

Reactions involving similar azatricyclo compounds can lead to various derivatives through interactions with dicarboxylic acid anhydrides, leading to the formation of hydrazido acids and bis-imides. These reactions demonstrate the compound's reactivity and potential for generating structurally diverse derivatives (Kas’yan et al., 2007).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. X-ray diffraction studies have provided detailed insights into the crystalline structures of related compounds, revealing diverse conformations and the presence of intermolecular hydrogen bonding which influences their physical properties (Wang et al., 2011).

Chemical Properties Analysis

Investigations into the chemical properties of these compounds, including their electrostatic potential, HOMO-LUMO analysis, and first hyperpolarizability, highlight their potential in applications such as nonlinear optics. These studies indicate the charge transfer within the molecules and the stability arising from electronic delocalization (Renjith et al., 2014).

Scientific Research Applications

Synthesis and Evaluation as PET Ligand

A potent and selective 5-HT1A agonist, 4-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]propoxy]-4-aza-tricyclo[5.2.1.0^2,6^]dec-8-ene-3,5-dione, was synthesized for use as a PET ligand. Despite rapid brain uptake in vivo studies with baboons, it showed no useful clinical application as a PET ligand due to a lack of specific binding (Majo et al., 2008).

Spectroscopic and Quantum Chemical Investigations

The molecule underwent spectroscopic (FT-IR, FT-Raman) investigations and quantum chemical calculations, revealing insights into its vibrational frequencies, molecular structure, and stability. These studies contribute to understanding the compound's potential applications in material sciences and pharmacology (Renjith et al., 2014).

Pharmacological Activity of Derivatives

Derivatives of 4-azatricyclo[5.2.1.0^2,6^]dec-8-ene-3,5-dione were synthesized and evaluated for their pharmacological activities, including antimicrobial and anti-HIV-1 activity. This research opens avenues for the development of new therapeutic agents based on the compound's structure (Struga et al., 2007).

Potential Beta-Adrenolytics

The synthesis of aminoalkanol derivatives of 4-azatricyclo[5.2.1.0^2,6^]dec-8-ene-3,5-diones aimed at evaluating their potential as beta-adrenolytics. These compounds showed modest affinity for beta-adrenoceptors, suggesting a pathway for developing new cardiovascular drugs (Kossakowski & Wojciechowska, 2006).

Molecular Docking Studies

In-depth molecular docking studies have been conducted on derivatives, highlighting their potential in treating cardiovascular and cerebrovascular diseases. This research demonstrates the compound's versatility and potential for application in developing therapeutic agents (Ranjith et al., 2022).

properties

IUPAC Name

4-(2-methoxyphenyl)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-17-11-8-7-10(9-11)14(17)15(19)18(16(17)20)12-5-3-4-6-13(12)21-2/h3-8,10-11,14H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVJXVPBFSAHRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C3CC(C1C(=O)N(C2=O)C4=CC=CC=C4OC)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-methoxyphenyl)-2-methyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
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4-(2-methoxyphenyl)-2-methyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
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4-(2-methoxyphenyl)-2-methyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
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4-(2-methoxyphenyl)-2-methyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Reactant of Route 5
4-(2-methoxyphenyl)-2-methyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Reactant of Route 6
4-(2-methoxyphenyl)-2-methyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

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